molecular formula CuH4N2O6S2 B082935 Copper sulfamate CAS No. 14017-38-0

Copper sulfamate

Cat. No.: B082935
CAS No.: 14017-38-0
M. Wt: 255.7 g/mol
InChI Key: ZQLBQWDYEGOYSW-UHFFFAOYSA-L
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Description

Copper sulfamate is a chemical compound with the formula Cu(NH₂SO₃)₂. It is a copper salt of sulfamic acid and is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly noted for its role as a catalyst in organic synthesis and its use in electroplating processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper sulfamate can be synthesized through the reaction of copper oxide or copper carbonate with sulfamic acid. The reaction typically involves dissolving copper oxide or copper carbonate in an aqueous solution of sulfamic acid, followed by crystallization to obtain this compound.

Industrial Production Methods: In industrial settings, this compound is produced by reacting copper metal with sulfamic acid in the presence of an oxidizing agent. The process involves dissolving copper in a solution of sulfamic acid and then oxidizing the copper to form this compound. The reaction conditions are carefully controlled to ensure high purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions: Copper sulfamate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form copper sulfate and other copper compounds.

    Reduction: It can be reduced to metallic copper under certain conditions.

    Substitution: this compound can participate in substitution reactions, where the sulfamate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, nitric acid.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Substitution Reagents: Organic halides, amines.

Major Products Formed:

    Oxidation: Copper sulfate, copper oxide.

    Reduction: Metallic copper.

    Substitution: Various copper-organic complexes.

Scientific Research Applications

Copper sulfamate has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in the Biginelli reaction for the synthesis of dihydropyrimidinones.

    Biology: this compound is used in biochemical assays and as a reagent in the study of copper-dependent enzymes.

    Industry: this compound is widely used in electroplating processes to deposit copper on various substrates, providing a smooth and uniform coating.

Mechanism of Action

The mechanism by which copper sulfamate exerts its effects involves the interaction of copper ions with various molecular targets. Copper ions can participate in redox reactions, generating reactive oxygen species that can damage cellular components. In biological systems, copper ions can bind to proteins and enzymes, altering their activity and function. The sulfamate group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Copper sulfamate can be compared with other copper salts, such as copper sulfate and copper nitrate. While all these compounds contain copper ions, this compound is unique due to the presence of the sulfamate group, which imparts distinct chemical properties and reactivity. Similar compounds include:

    Copper sulfate: Commonly used in agriculture and as a fungicide.

    Copper nitrate: Used in the preparation of other copper compounds and in pyrotechnics.

    Copper acetate: Used as a catalyst and in the synthesis of various organic compounds.

This compound stands out due to its specific applications in electroplating and as a catalyst in organic synthesis, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

copper;disulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cu.2H3NO3S/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLBQWDYEGOYSW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CuH4N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478172
Record name copper;disulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14017-38-0
Record name copper;disulfamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Copper sulfamate
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Copper sulfamate
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Copper sulfamate

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